4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the 2,6-dimethylphenoxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzimidazole ring with 2,6-dimethylphenol.
Addition of the hydroxypropyl group: This can be done through an epoxide ring-opening reaction using a suitable base.
Formation of the pyrrolidinone ring: This step involves cyclization of an appropriate precursor under basic or acidic conditions.
Introduction of the 4-fluorophenyl group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, the benzimidazole core can interact with nucleic acids or proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone
- **(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and specificity, while the hydroxypropyl group increases its solubility and bioavailability.
Properties
Molecular Formula |
C28H28FN3O3 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-[1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H28FN3O3/c1-18-6-5-7-19(2)27(18)35-17-23(33)16-32-25-9-4-3-8-24(25)30-28(32)20-14-26(34)31(15-20)22-12-10-21(29)11-13-22/h3-13,20,23,33H,14-17H2,1-2H3 |
InChI Key |
SHLKFQKBVPZSMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O |
Origin of Product |
United States |
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